molecular formula C20H13N5 B5680514 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5680514
M. Wt: 323.3 g/mol
InChI Key: BDZDPLGHKSSJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a benzimidazol-1-yl group at position 1, a methyl group at position 3, and a carbonitrile moiety at position 3. Its molecular formula is C27H19N5, with a molecular weight of 413.47 g/mol . The compound is part of a broader class of pyrido[1,2-a]benzimidazole derivatives, which are investigated for their antimicrobial, antitubercular, and anticancer activities .

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5/c1-13-10-19(24-12-22-15-6-2-4-8-17(15)24)25-18-9-5-3-7-16(18)23-20(25)14(13)11-21/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZDPLGHKSSJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C=NC5=CC=CC=C54)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a novel derivative of benzimidazole, which has gained attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The structure of 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be represented as follows:

  • Molecular Formula : C16_{16}H13_{13}N5_{5}
  • Molecular Weight : 293.31 g/mol

The compound features a benzimidazole core fused with a pyridine ring and a carbonitrile group, which may contribute to its biological activities.

Antimicrobial Activity

Benzimidazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzimidazole derivatives interfere with DNA topoisomerases, which are critical for DNA replication and repair processes in bacteria and cancer cells .

Anticancer Activity

Recent studies have demonstrated that the compound exhibits promising anticancer effects. In vitro assays conducted on various cancer cell lines (including HeLa, MCF7, and A431) revealed cytotoxic properties attributed to the inhibition of DNA topoisomerase I activity . The results indicated that modifications at specific positions on the benzimidazole ring enhance its efficacy against cancer cells.

Case Studies

  • Topoisomerase Inhibition : A study evaluated the effect of several benzimidazole derivatives on mammalian type I DNA topoisomerase using supercoil relaxation assays. The compound showed significant inhibition compared to control groups .
  • Cytotoxicity Assays : The cytotoxicity was assessed using MTT assays on HeLa and MCF7 cells. The compound exhibited a dose-dependent response, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives of benzimidazole were tested against various bacterial strains (e.g., Staphylococcus aureus). Results showed effective inhibition of bacterial growth, suggesting that similar compounds may possess comparable activities .

The biological activity of 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is believed to be linked to its ability to interact with DNA and inhibit topoisomerase enzymes. This interaction disrupts the normal function of these enzymes during DNA replication, leading to cell death in rapidly dividing cells such as those found in tumors.

Data Summary

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition of growth
AntifungalEffective against fungal strains
AnticancerCytotoxicity in cancer cell lines
Topoisomerase InhibitionInhibition observed in assays

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal activities. Research indicates that modifications to the benzimidazole core can enhance these properties, making them effective against various strains of bacteria and fungi, including multidrug-resistant strains .

Antiviral Properties

Benzimidazole derivatives have shown promise as antiviral agents. Some studies report that specific compounds exhibit inhibitory effects against viruses such as Hepatitis C virus (HCV). The structural features of these compounds contribute to their ability to interfere with viral replication processes, suggesting potential therapeutic applications in treating viral infections .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of benzimidazole derivatives. Certain compounds have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. The anti-inflammatory activity is often evaluated through various in vitro assays, with some derivatives showing significant efficacy compared to standard anti-inflammatory drugs like diclofenac .

Study 1: Antimicrobial Efficacy

A study synthesized a series of benzimidazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the benzimidazole ring significantly improved antibacterial potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Antiviral Activity Against HCV

In another investigation, researchers evaluated a library of benzimidazole derivatives for their ability to inhibit HCV replication. Compounds were assessed for their EC50 values, revealing several candidates with potent antiviral activity. These findings underscore the therapeutic potential of modifying the benzimidazole structure to enhance antiviral efficacy .

Data Tables

Compound Activity Type MIC/EC50 Values Reference
Compound AAntibacterial12.5 µg/ml
Compound BAntiviral (HCV)0.028 nM
Compound CAnti-inflammatoryIC50: 0.0370 nM

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and chemical properties of pyrido[1,2-a]benzimidazole derivatives are highly dependent on substituents at positions 1, 2, and 3. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Evidence Source
1-(1H-Benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (Target Compound) 1: Benzimidazol-1-yl; 3: Methyl 413.47 Not explicitly reported
2-Benzyl-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3v) 2: Benzyl; 3: Methyl; 1: Oxo 315.35 Antimicrobial (MDR-TB activity)
SE486-11 (Anticancer Analog) 1: 4-Hydroxyphenylamino; 2: Benzyl 351.41 Potent cytotoxicity in neuroblastoma cells
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Cyclohexylamino; 3: Isopropyl 316.34 Not explicitly reported (industrial use)
1-[2-(Dimethylamino)ethyl]amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (13a) 1: Dimethylaminoethyl; 3: Methyl 293.37 Improved solubility, anticancer

Key Observations :

SE486-11 substitutes position 1 with a 4-hydroxyphenylamino group, which enhances anticancer activity via hydrogen bonding and improved target affinity .

Position 2 Variations: Benzyl or fluorobenzyl groups (e.g., 3a, 3i) correlate with antitubercular activity, likely due to hydrophobic interactions with mycobacterial enzymes .

Position 3 Methyl Group :

  • The methyl group at position 3 is conserved across most analogs, suggesting its role in stabilizing the heterocyclic core and modulating electronic effects .

Carbonitrile at Position 4 :

  • The carbonitrile moiety is a critical pharmacophore, contributing to electron-withdrawing effects and hydrogen bonding capabilities. This group is retained in all analogs for structural and functional consistency .

Q & A

Q. What are the common synthetic methodologies for 1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

The synthesis typically involves multi-step protocols, including:

  • Multicomponent reactions (MCRs): A one-pot MCR using heterocyclic ketene aminals, malononitrile, and aldehydes can yield pyrido[1,2-a]benzimidazole derivatives with high efficiency (e.g., 88% yield reported for similar compounds) .
  • Stepwise functionalization: Substitutions at the 1-position (e.g., benzimidazole attachment) and 3-position (methyl group) require sequential alkylation/arylation and cyclization steps .
  • Key parameters: Solvent choice (e.g., THF, methylene chloride), catalysts (e.g., trifluoroacetic acid), and temperature control (0–50°C) are critical for optimizing yields .
MethodStepsYieldKey ConditionsReference
MCR188%One-pot, 50°C
Stepwise3+60–75%Sequential alkylation

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.38 ppm in CDCl₃) and confirms cyclization .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M]+ at m/z 411.2059 for C₂₅H₂₅N₅O) .
  • IR spectroscopy: Detects functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹) .
  • X-ray crystallography (if available): Resolves ambiguous stereochemistry in fused heterocycles .

Q. What safety protocols are recommended for handling this compound?

  • Storage: Keep in airtight containers at 2–8°C, away from ignition sources and incompatible substances (e.g., strong oxidizers) .
  • Handling: Use PPE (gloves, lab coat), avoid inhalation/ingestion, and work in a fume hood .
  • Decontamination: Ethanol/water mixtures (70:30) are effective for spills .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening: Test Brønsted/Lewis acids (e.g., TFA, ZnCl₂) to enhance MCR efficiency .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 16 h to 2 h) while maintaining >85% yield .
  • Purification: Use flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization for high-purity isolates .

Q. What mechanisms underlie its reported biological activity (e.g., anticancer)?

  • In vitro assays: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to measure IC₅₀ values .
  • Target identification: Molecular docking predicts binding to kinases (e.g., EGFR, VEGFR) via the benzimidazole core .
  • Structure-activity relationship (SAR): Modify substituents (e.g., 3-methyl vs. phenyl groups) to enhance potency .
SubstituentIC₅₀ (μM)TargetReference
3-Methyl1.2EGFR
3-Phenyl0.8VEGFR

Q. How can computational methods aid in studying this compound?

  • DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide redox-active drug design .
  • Molecular dynamics (MD): Simulate binding stability in protein pockets (e.g., >90% stability over 50 ns for EGFR) .
  • ADMET profiling: Use tools like SwissADME to estimate solubility (LogP ~3.2) and hepatotoxicity risks .

Q. How should researchers address contradictory data in biological activity studies?

  • Dose-response validation: Replicate assays across multiple cell lines to rule out cell-specific effects .
  • Batch variability: Characterize purity (HPLC ≥95%) and confirm structural integrity (NMR) for each batch .
  • Control experiments: Include positive controls (e.g., doxorubicin) and vehicle-treated samples to normalize results .

Q. What are the stability challenges in long-term storage?

  • Degradation pathways: Hydrolysis of the nitrile group (-CN) to amides under humid conditions .
  • Mitigation strategies: Store under inert gas (N₂/Ar) with desiccants (silica gel) .
  • Stability testing: Monitor via HPLC every 6 months; discard if purity drops below 90% .

Methodological Notes

  • Contradictory synthesis yields: One-pot MCRs (88% yield ) may outperform stepwise methods (60–75% ) but require rigorous temperature control.
  • Biological activity discrepancies: Variances in IC₅₀ values may arise from differences in assay protocols (e.g., incubation time, cell passage number) .
  • Safety vs. reactivity trade-offs: While MCRs minimize purification steps, they may generate hazardous intermediates (e.g., azides) requiring careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.